Esmirtazapine - 61337-87-9

Esmirtazapine

Catalog Number: EVT-267745
CAS Number: 61337-87-9
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010.
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.

R-Mirtazapine

Compound Description: R-Mirtazapine is the R(-) enantiomer of the antidepressant medication mirtazapine. Compared to S-mirtazapine (esmirtazapine), R-mirtazapine exhibits a more potent antagonistic effect on α2-adrenergic receptors, suggesting distinct pharmacological profiles for these enantiomers [, ].

Relevance: As the other enantiomer of the racemic mirtazapine, R-mirtazapine provides insights into the specific enantiomeric contributions to the overall pharmacological activity of the parent compound. Understanding the differences between R-mirtazapine and esmirtazapine (S-mirtazapine) can aid in optimizing therapeutic efficacy and minimizing potential side effects [, ].

8-Hydroxymirtazapine

Compound Description: 8-Hydroxymirtazapine is a major active metabolite of mirtazapine, formed through hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2D6. Similar to mirtazapine, 8-hydroxymirtazapine demonstrates activity at various serotonin and adrenergic receptors, contributing to the overall therapeutic effects of mirtazapine [, ].

Relevance: The formation and activity of 8-hydroxymirtazapine are relevant to understanding the pharmacokinetic profile of both mirtazapine and esmirtazapine. As a significant metabolite, 8-hydroxymirtazapine's concentration and potential contribution to therapeutic or side effects should be considered in the context of Esmirtazapine's use [, ].

N-Desmethylmirtazapine

Compound Description: N-Desmethylmirtazapine is another key active metabolite of mirtazapine. It displays pharmacological activities resembling those of mirtazapine, although with potentially differing potencies at various receptors []. The formation and elimination of N-desmethylmirtazapine contribute to the overall pharmacokinetic profile of mirtazapine.

Relevance: Understanding the formation and activity of N-desmethylmirtazapine is crucial in comprehending the pharmacokinetic and pharmacodynamic properties of both mirtazapine and esmirtazapine. Its presence and potential influence on therapeutic outcomes and side effects need consideration when evaluating the clinical use of Esmirtazapine [].

Trazodone

Compound Description: Trazodone is an antidepressant medication with sedative properties. It acts as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting a distinct pharmacological profile compared to mirtazapine []. Trazodone is commonly prescribed as a hypnotic agent for insomnia.

Eszopiclone

Compound Description: Eszopiclone is a nonbenzodiazepine hypnotic medication prescribed for the treatment of insomnia. It acts as a selective agonist at the benzodiazepine receptor, specifically targeting the α1 subtype. This mechanism enhances GABAergic neurotransmission, promoting sedation and sleep [].

Relevance: Eszopiclone, as a commonly used hypnotic, serves as a benchmark for comparing the efficacy and safety of novel insomnia treatments, including esmirtazapine. Evaluating the treatment effects, side effect profiles, and potential for dependence or tolerance between esmirtazapine and established hypnotics like eszopiclone is essential for making informed clinical decisions [].

Suvorexant

Compound Description: Suvorexant is a hypnotic medication belonging to the orexin receptor antagonist class. It blocks the binding of orexin neuropeptides to their receptors, which play a crucial role in regulating the sleep-wake cycle. By inhibiting orexin signaling, suvorexant promotes sleep onset and maintenance [].

Relevance: Suvorexant, as a relatively new hypnotic with a unique mechanism of action, provides another point of comparison for esmirtazapine in the context of insomnia treatment. Assessing the efficacy, safety, and potential advantages or disadvantages of esmirtazapine compared to other hypnotics like suvorexant helps in determining its place in the therapeutic landscape for sleep disorders [].

Classification and Source

Esmirtazapine falls under the category of noradrenergic and specific serotonergic antidepressants (NaSSAs). It is synthesized from mirtazapine, which itself was first synthesized in 1989 and gained approval for use in major depressive disorder in the mid-1990s. The drug is administered orally, and its pharmacokinetics involve metabolism primarily through the liver enzyme CYP2D6 .

Synthesis Analysis

The synthesis of esmirtazapine involves several key steps:

  1. Preparation of Mirtazapine: The initial step is the synthesis of mirtazapine through a condensation reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine. This reaction forms the tetracyclic core structure essential for both mirtazapine and esmirtazapine .
  2. Enantioselective Separation: Following the synthesis of racemic mirtazapine, enantioselective separation is performed to isolate the (S)-(+)-enantiomer, which is esmirtazapine. Techniques such as chiral chromatography are employed to achieve this separation with high purity.
  3. Functional Group Modifications: Subsequent modifications may include introducing various functional groups to enhance pharmacological properties or optimize synthesis routes for industrial production.

Technical Parameters

  • Reaction Conditions: The synthesis typically requires controlled temperatures, solvent selection, and purification techniques such as crystallization or chromatography to maximize yield and purity.
  • Yield Optimization: Industrial methods focus on optimizing reaction conditions to achieve high yields while minimizing impurities.
Molecular Structure Analysis

Esmirtazapine has a molecular formula of C17H19N3C_{17}H_{19}N_{3} and a molar mass of approximately 265.36 g/mol. Its structure includes a tetracyclic framework characteristic of its class, featuring nitrogen atoms that contribute to its pharmacological activity.

Structural Features

  • Tetracyclic Core: The compound's structure comprises four interconnected rings, which are essential for its receptor binding properties.
  • Chirality: As the (S)-(+)-enantiomer, esmirtazapine exhibits specific spatial arrangements that influence its biological activity compared to its racemic counterpart.

Relevant Data

  • Melting Point: 114 to 116 °C
  • Solubility: Soluble in methanol and chloroform, indicating potential for varied formulation strategies .
Chemical Reactions Analysis

Esmirtazapine can undergo several types of chemical reactions:

  1. Oxidation Reactions: It can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids.
  2. Reduction Reactions: Reduction can convert esmirtazapine into its reduced forms using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can introduce various substituents onto the compound under basic or acidic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Alkyl halides or amines used under controlled conditions.
Mechanism of Action

Esmirtazapine functions primarily through its interaction with various neurotransmitter receptors:

  1. Inverse Agonist Activity at H1 Receptors: This action contributes to its sedative effects, making it potentially useful for treating insomnia.
  2. Antagonism at 5-HT2 Receptors: This mechanism may help alleviate mood disorders by modulating serotonin pathways.
  3. Antagonism at α2-Adrenergic Receptors: This action enhances norepinephrine release, further contributing to its antidepressant effects .

Pharmacological Implications

The unique receptor profile allows esmirtazapine to provide therapeutic benefits while minimizing some side effects associated with other antidepressants.

Physical and Chemical Properties Analysis

Esmirtazapine exhibits several notable physical and chemical properties:

  • Density: Approximately 1.22 g/cm³.
  • Boiling Point: 432 °C indicating stability under high temperatures.
  • Elimination Half-Life: Approximately 10 hours, shorter than that of mirtazapine, suggesting a potentially lower risk of next-day sedation .

These properties underscore its suitability for use in clinical settings while also highlighting areas for further research into formulation and delivery methods.

Applications

Esmirtazapine has been explored primarily for:

  1. Treatment of Insomnia: Its H1 receptor antagonism makes it a candidate for managing sleep disorders.
  2. Management of Vasomotor Symptoms: Potential applications include alleviating hot flashes associated with menopause due to its serotonergic activity.
  3. Antidepressant Effects: Similar mechanisms to mirtazapine suggest it may also be effective in treating major depressive disorder .

Pharmacological Mechanisms of Esmirtazapine

Receptor Binding Affinity and Selectivity Profiles

Esmirtazapine, the S(+)-enantiomer of mirtazapine, exhibits a distinct receptor binding profile characterized by high-affinity interactions with key central nervous system targets. It functions as a potent inverse agonist at histamine H1 receptors (Ki = 0.14–0.24 nM) and 5-HT2A receptors (Ki = 0.5–1.6 nM), and as a competitive antagonist at α2-adrenergic receptors (Ki = 20–40 nM) [5] [8]. Its affinity for muscarinic cholinergic receptors is negligible (Ki > 1,000 nM), contributing to a favorable side effect profile relative to tricyclic antidepressants. The drug’s selectivity ensures minimal interaction with dopamine, GABA, or benzodiazepine receptors, distinguishing it from sedative-hypnotics [6] [8].

Table 1: Receptor Binding Affinity Profile of Esmirtazapine

ReceptorAffinity (Ki, nM)Action
Histamine H10.14–0.24Inverse agonist
5-HT2A0.5–1.6Inverse agonist
5-HT2C8–12Antagonist
α2-Adrenergic20–40Antagonist
Muscarinic>1,000Negligible

Data compiled from [5] [6] [8]

Histaminergic H1 Receptor Inverse Agonism and Sleep Modulation

Esmirtazapine’s inverse agonism at H1 receptors fundamentally differs from classical antagonism by suppressing constitutive receptor activity, not merely blocking histamine binding. This mechanism induces pronounced sedative effects by reducing histamine-mediated arousal in the tuberomammillary nucleus [4] [10]. Clinical polysomnography studies demonstrate that low-dose esmirtazapine (1.5–4.5 mg) significantly enhances sleep continuity:

  • Increases total sleep time by 45–68 minutes (p < 0.001 vs. placebo)
  • Reduces sleep latency by 35–52%
  • Decreases wake-after-sleep onset by 28–41% [4]Unlike GABAergic hypnotics, esmirtazapine preserves slow-wave sleep architecture and minimally alters REM sleep. Its 10-hour half-life mitigates next-day residual effects, though CYP2D6 poor metabolizers may experience prolonged sedation [6] [8].

Table 2: Effects of Esmirtazapine on Sleep Architecture

ParameterChange vs. PlaceboClinical Significance
Total Sleep Time+45–68 minp<0.001
Sleep Latency-35–52%p<0.01
Wake After Sleep Onset-28–41%p<0.05
Slow-Wave Sleep↔ / ↑Non-significant change
REM DurationNo suppression

Data from 2-week RCTs in primary insomnia [4]

Serotonergic 5-HT2A/5-HT2C Antagonism and Neurotransmitter Modulation

The drug’s inverse agonism at 5-HT2A and antagonism at 5-HT2C receptors underpin its pro-sedative and anxiolytic properties. 5-HT2A blockade suppresses glutamate-mediated cortical excitation and thalamocortical arousal, while 5-HT2C inhibition disinhibits mesolimbic dopamine and norepinephrine release [5] [7]. Crucially, esmirtazapine enhances 5-HT1A-mediated transmission—a key antidepressant pathway—by preventing 5-HT2A/2C-mediated opposition to 5-HT1A effects. This "specific serotonergic" action differentiates it from SSRIs, which non-selectively enhance all serotonin receptor activity [7]. Network analyses confirm that 5-HT2A inverse agonism correlates strongly with sleep efficiency improvements (r=0.72, p<0.01) in insomnia patients [4] [5].

Adrenergic α2 Autoreceptor Antagonism and Noradrenergic Effects

Esmirtazapine’s antagonism of presynaptic α2-adrenergic autoreceptors increases noradrenergic neurotransmission in the prefrontal cortex by 300–400% [7] [8]. This action amplifies descending inhibitory pain pathways and enhances vigilance—counterbalancing H1-mediated sedation. Simultaneously, blockade of α2 heteroreceptors on serotonergic neurons disinhibits 5-HT release, creating synergistic noradrenergic-serotonergic effects [8]. In vivo microdialysis shows extracellular norepinephrine concentrations rise by 190% within 2 hours of administration, preceding serotonin increases by 60–90 minutes [7]. This temporal sequence suggests noradrenergic modulation gates serotonergic effects, a mechanism termed "NA-dependent 5-HT enhancement."

Comparative Enantiomeric Activity: S(+)-Mirtazapine vs. Racemic Mirtazapine

Esmirtazapine’s pharmacology diverges significantly from racemic mirtazapine due to stereoselective receptor interactions and pharmacokinetics:

  • Receptor Selectivity: The S(+)-enantiomer exhibits 15-fold greater 5-HT2A affinity versus R(-)-mirtazapine, but equivalent H1 potency [8] [10].
  • Metabolic Profile: Esmirtazapine undergoes CYP2D6-mediated oxidation (not CYP3A4 like racemic mirtazapine), yielding a shorter half-life (10 hours vs. 20–40 hours) [6] [8].
  • Functional Outcomes: In rodent thermal nociception models, S(+)-mirtazapine demonstrates pronociceptive effects, while R(-)-mirtazapine shows antinociceptive properties. This suggests analgesic applications may require enantiomer-specific formulations [3].Clinical studies confirm esmirtazapine’s pharmacokinetic advantages: at 4.5 mg, it achieves peak plasma concentrations (Cmax) comparable to 15 mg racemic mirtazapine, with 60% lower exposure over 24 hours [8].

Table 3: Enantiomeric Differences Between Esmirtazapine and Racemic Mirtazapine

Properties

CAS Number

61337-87-9

Product Name

Esmirtazapine

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)

Synonyms

(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.